molecular formula C36H30Cl2CoP2 B081511 Dichlorobis(triphenylphosphine)cobalt(II) CAS No. 14126-40-0

Dichlorobis(triphenylphosphine)cobalt(II)

Cat. No.: B081511
CAS No.: 14126-40-0
M. Wt: 654.4 g/mol
InChI Key: OPRPFIIIFJLFCE-UHFFFAOYSA-L
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Description

Dichlorobis(triphenylphosphine)cobalt(II) is a coordination compound with the chemical formula ([ (C_6H_5)_3P ]_2CoCl_2). It is a cobalt complex where cobalt is bonded to two chloride ions and two triphenylphosphine ligands. This compound is known for its vibrant blue color and is widely used as a catalyst in various chemical reactions .

Scientific Research Applications

Safety and Hazards

Dichlorobis(triphenylphosphine)cobalt(II) is classified as a health hazard and may cause cancer . It can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers

While specific papers on Dichlorobis(triphenylphosphine)cobalt(II) were not found, a paper was found discussing the synthesis of a related compound via tetrakis (triphenylphosphine)palladium-catalyzed Sonogashira-coupling . Another paper discusses the use of a similar compound as a catalyst in Suzuki reactions .

Mechanism of Action

Target of Action

Dichlorobis(triphenylphosphine)cobalt(II) is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions, where it facilitates the transformation of these molecules into the desired products.

Mode of Action

As a catalyst, Dichlorobis(triphenylphosphine)cobalt(II) interacts with its targets by lowering the activation energy of the reaction, thus accelerating the rate of the reaction . It does this without being consumed in the reaction, meaning it can facilitate multiple reactions consecutively.

Biochemical Pathways

The exact biochemical pathways affected by Dichlorobis(triphenylphosphine)cobalt(II) depend on the specific reactions it is used to catalyze. For instance, it can be used in three-component coupling reactions, epoxidation reactions, hydrovinylation of styrene, cross-coupling reactions, dimerization reactions, and oxidation reactions . The downstream effects of these reactions vary widely and depend on the specific reactants and products involved.

Pharmacokinetics

For instance, it is insoluble in water , which can affect its use in certain reactions.

Result of Action

The result of Dichlorobis(triphenylphosphine)cobalt(II)'s action is the facilitation of chemical reactions, leading to the formation of the desired products more quickly and efficiently than would be possible without the catalyst .

Action Environment

The action of Dichlorobis(triphenylphosphine)cobalt(II) can be influenced by various environmental factors. For example, the presence of water or certain other solvents can impact its effectiveness due to its insolubility in water . Additionally, factors such as temperature and pressure can also affect the rate of the catalyzed reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorobis(triphenylphosphine)cobalt(II) can be synthesized through the reaction of cobalt(II) chloride with triphenylphosphine in an inert atmosphere. The reaction typically involves dissolving cobalt(II) chloride in a suitable solvent such as ethanol or methanol, followed by the addition of triphenylphosphine. The mixture is then stirred under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for dichlorobis(triphenylphosphine)cobalt(II) are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with considerations for scaling up the process. This includes maintaining an inert atmosphere and using larger quantities of reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(triphenylphosphine)cobalt(II) undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with dichlorobis(triphenylphosphine)cobalt(II) include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichlorobis(triphenylphosphine)cobalt(II) is unique due to its specific electronic properties and reactivity profile, which are influenced by the cobalt center and the triphenylphosphine ligands. Its ability to participate in a wide range of catalytic reactions makes it a valuable compound in both academic and industrial research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dichlorobis(triphenylphosphine)cobalt(II) involves the reaction of cobalt(II) chloride with triphenylphosphine in the presence of a reducing agent.", "Starting Materials": [ "Cobalt(II) chloride", "Triphenylphosphine", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve cobalt(II) chloride in a solvent such as ethanol", "Add triphenylphosphine to the solution and stir for several hours", "Add a reducing agent such as sodium borohydride to the mixture", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with a solvent such as diethyl ether", "Dry the product under vacuum" ] }

CAS No.

14126-40-0

Molecular Formula

C36H30Cl2CoP2

Molecular Weight

654.4 g/mol

IUPAC Name

cobalt(2+);triphenylphosphane;dichloride

InChI

InChI=1S/2C18H15P.2ClH.Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2

InChI Key

OPRPFIIIFJLFCE-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Co]Cl

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Co+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What insights do the studies offer regarding the structural characterization of Dichlorobis(triphenylphosphine)cobalt(II)?

A1: While the exact molecular formula and weight aren't explicitly provided in the abstracts, one study focuses on deriving dipolar nuclear magnetic resonance shifts directly from single-crystal magnetic susceptibilities of Dichlorobis(triphenylphosphine)cobalt(II) []. This suggests the compound's paramagnetic nature and provides a method to analyze its magnetic anisotropy, a crucial aspect influencing its interactions and reactivity. Another study investigates the polarized spectrum of Dichlorobis(triphenylphosphine)cobalt(II) [], offering valuable information about its electronic structure and how it interacts with light. This spectroscopic data is vital for understanding the compound's behavior in various chemical environments.

Q2: How does Dichlorobis(triphenylphosphine)cobalt(II) interact with other molecules, specifically crown ethers?

A2: A research paper directly investigates the "Complexations of dichlorobis(triphenylphosphine)cobalt(II) with crown ethers" []. This study likely explores the coordination chemistry of the compound, examining how the central cobalt atom interacts with the oxygen atoms in crown ethers to form complexes. Understanding these interactions is critical for predicting the compound's behavior in systems containing crown ethers and could have implications for designing specific reactions or separation processes.

Q3: Are there any computational chemistry approaches mentioned in the research that could be applied to Dichlorobis(triphenylphosphine)cobalt(II)?

A3: Although no studies explicitly mention computational modeling for this specific compound, the use of single-crystal magnetic susceptibilities to derive NMR shifts in one study [] suggests that computational methods could be implemented. Techniques like Density Functional Theory (DFT) calculations could be employed to model the electronic structure and predict spectroscopic properties of Dichlorobis(triphenylphosphine)cobalt(II), further refining our understanding of its behavior.

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